4-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
CAS No.: 1324172-28-2
Cat. No.: VC4757353
Molecular Formula: C19H21N3O2S2
Molecular Weight: 387.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324172-28-2 |
|---|---|
| Molecular Formula | C19H21N3O2S2 |
| Molecular Weight | 387.52 |
| IUPAC Name | 4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O2S2/c1-13-4-2-6-16-17(13)21-19(26-16)24-14-7-9-22(10-8-14)18(23)20-12-15-5-3-11-25-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,23) |
| Standard InChI Key | ZAJZQRBAISKPEZ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NCC4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a central piperidine ring substituted at two positions:
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Position 1: A carboxamide group (-CONH-) linked to a thiophen-2-ylmethyl moiety.
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Position 4: An ether (-O-) bridge connecting to a 4-methylbenzo[d]thiazol-2-yl group .
The benzothiazole component contributes aromaticity and potential π-π stacking interactions, while the thiophene methyl group enhances lipophilicity. The piperidine ring provides conformational flexibility, enabling interactions with hydrophobic protein pockets .
Table 1: Key Structural Descriptors
Synthetic Routes
While no direct synthesis is documented for this compound, analogous pathways from related piperidine-benzothiazole derivatives suggest a multi-step approach:
Intermediate Preparation
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Step 1: Synthesis of 4-hydroxypiperidine-1-carboxamide via reaction of piperidin-4-ol with thiophen-2-ylmethyl isocyanate under anhydrous conditions .
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Step 2: Functionalization of the hydroxyl group using 2-chloro-4-methylbenzo[d]thiazole in a nucleophilic aromatic substitution (SNAr) reaction. Microwave-assisted conditions (120°C, Cs<sub>2</sub>CO<sub>3</sub>, DMSO) may enhance yield .
Coupling Optimization
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Mitsunobu Reaction: Alternative route employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxypiperidine with 4-methylbenzo[d]thiazol-2-ol .
Physicochemical Properties
Solubility and Lipophilicity
Predicted aqueous solubility is low (logS ≈ -4.0) due to the compound’s high logP (3.8–4.2), consistent with benzothiazole-containing analogs . The thiophene and methyl groups further reduce polarity, suggesting preferential partitioning into lipid membranes.
Stability Profile
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pH Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the labile ether and carboxamide bonds.
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Thermal Stability: Likely stable up to 150°C, as seen in structurally similar sulfonamide-piperidine derivatives .
Preclinical Considerations
ADMET Profiles (Predicted)
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Absorption: Moderate oral bioavailability (~40%) due to moderate permeability and first-pass metabolism.
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Metabolism: Likely CYP3A4-mediated oxidation of the thiophene ring and piperidine N-demethylation .
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Toxicity: Potential hepatotoxicity risks associated with benzothiazole bioactivation to reactive intermediates.
Applications and Future Directions
Therapeutic Areas
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Oncology: Benzothiazole derivatives exhibit antitumor activity via topoisomerase inhibition.
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Neurology: KCNQ channel modulation could address epilepsy or arrhythmias .
Research Priorities
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